4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile
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Overview
Description
4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile is a complex organic compound with significant potential in various scientific fields. Its unique structure, characterized by the presence of amino and cyano groups, makes it a valuable subject for research in chemistry, biology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, ensuring high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.
Scientific Research Applications
4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile involves its interaction with specific molecular targets. The amino and cyano groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)-1H-benzimidazol-5-amine: Shares structural similarities but differs in the position of amino groups.
4-(2-(4-Cyanophenyl)amino)oxazol-5-yl)benzonitrile: Another compound with a cyano group, used in different applications.
Uniqueness
4-[4,5-Diamino-2-(4-cyanophenyl)phenyl]benzonitrile stands out due to its specific arrangement of functional groups, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C20H14N4 |
---|---|
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[4,5-diamino-2-(4-cyanophenyl)phenyl]benzonitrile |
InChI |
InChI=1S/C20H14N4/c21-11-13-1-5-15(6-2-13)17-9-19(23)20(24)10-18(17)16-7-3-14(12-22)4-8-16/h1-10H,23-24H2 |
InChI Key |
CVVYHAOUBOGTIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2C3=CC=C(C=C3)C#N)N)N |
Origin of Product |
United States |
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